molecular formula C5H8ClF6N B1423826 4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride CAS No. 1187928-35-3

4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride

Cat. No. B1423826
M. Wt: 231.57 g/mol
InChI Key: DRUKMCKOYBHFLT-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride” is a chemical compound with the CAS Number: 1187928-35-3 . It has a molecular weight of 231.57 . The compound is a white solid .


Molecular Structure Analysis

The IUPAC name of the compound is 4,4,4-trifluoro-3-(trifluoromethyl)-1-butanamine hydrochloride . The InChI code is 1S/C5H7F6N.ClH/c6-4(7,8)3(1-2-12)5(9,10)11;/h3H,1-2,12H2;1H .


Physical And Chemical Properties Analysis

The compound is a white solid . Its empirical formula is C5H8ClF6N . The SMILES string representation is NCCC(C(F)(F)F)C(F)(F)F.Cl .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis and Cyclocondensation : The synthesis of trifluoromethyl-substituted compounds through acylation and their reactions with hydroxylamine and hydrazine has been studied, revealing insights into the structural analysis of new dielectrophiles. X-ray structural analysis highlighted the molecule's crystal structure and bond configurations (Flores et al., 2018).

  • Regioselective Addition : Research on the regioselective addition of amines to the trifluoromethyl-β-diketonate moiety of chlorophyll derivatives indicated a conversion of keto carbonyl groups to enol type under basic conditions, demonstrating the chemical flexibility and reactivity of trifluoromethyl groups (Kinoshita & Tamiaki, 2014).

Applications in Fluorinated Compounds Synthesis

  • Enantioselective Hydrogenation : The use of trifluoromethyl substituted prochiral α,β-unsaturated carboxylic acids in enantioselective hydrogenation over cinchona alkaloid modified palladium catalysts was explored. This process showed potential for producing optically enriched saturated acids, demonstrating the compound's utility in synthesizing chiral centers (Szőllősi et al., 2008).

  • Pyrazole Synthesis : A study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones demonstrated the formation of trifluoromethylpyrazoles with high regioselectivity, showcasing the application in creating fluorinated heterocyclic compounds (Martins et al., 2012).

Chemical Properties and Reactions

  • Conformational and Spectroscopic Properties : The conformational and spectroscopic properties of trifluoromethyl-substituted β-aminoenones were thoroughly studied, highlighting the structural and conformational dynamics favored by intra- and intermolecular hydrogen bond interactions (Hidalgo et al., 2012).

  • Chemosensitive Chlorophyll Derivatives : The synthesis of chemosensitive chlorophyll derivatives via modification with trifluoroacetyl groups demonstrated the optical detection of amines, presenting a novel approach for developing sensors based on fluorinated chlorophyll derivatives (Tamiaki et al., 2013).

Safety And Hazards

The compound is flammable and can cause severe skin burns and eye damage . It’s recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F6N.ClH/c6-4(7,8)3(1-2-12)5(9,10)11;/h3H,1-2,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUKMCKOYBHFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-trifluoromethyl-butylamine hydrochloride

CAS RN

1187928-35-3
Record name 4,4,4-trifluoro-3-(trifluoromethyl)butan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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